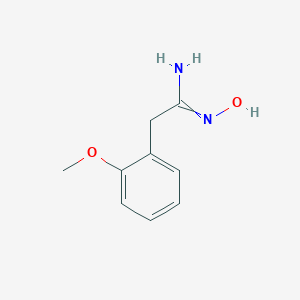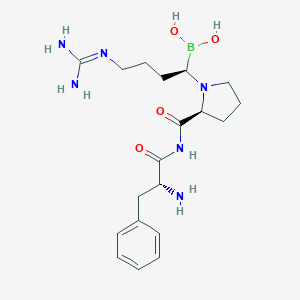
Phenylalanyl-prolyl-boroarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-prolyl-boroarginine, also known as Bortezomib, is a proteasome inhibitor that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid dipeptide that selectively inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.
Mechanism of Action
Phenylalanyl-prolyl-boroarginine binds to the 26S proteasome and inhibits its chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.
Advantages and Limitations for Lab Experiments
Phenylalanyl-prolyl-boroarginine is a potent and selective proteasome inhibitor that has been extensively studied in preclinical and clinical trials. However, it has been shown to have some limitations, including dose-limiting toxicities and the development of drug resistance in some patients.
Future Directions
There are several future directions for research on Phenylalanyl-prolyl-boroarginine, including investigating its potential use in other types of cancer, developing new formulations and delivery methods to improve its efficacy and reduce toxicities, and identifying biomarkers that can predict response to treatment. Additionally, there is ongoing research on the development of next-generation proteasome inhibitors that may have improved efficacy and fewer toxicities.
Synthesis Methods
Phenylalanyl-prolyl-boroarginine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection to yield the final product. The SPPS method is more commonly used due to its efficiency and scalability.
Scientific Research Applications
Phenylalanyl-prolyl-boroarginine has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. It has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma and is currently being investigated for its potential use in other types of cancer.
properties
CAS RN |
130926-95-3 |
|---|---|
Molecular Formula |
C20H12ClO2P |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C19H31BN6O4/c21-14(12-13-6-2-1-3-7-13)17(27)25-18(28)15-8-5-11-26(15)16(20(29)30)9-4-10-24-19(22)23/h1-3,6-7,14-16,29-30H,4-5,8-12,21H2,(H4,22,23,24)(H,25,27,28)/t14-,15+,16+/m1/s1 |
InChI Key |
JYVOMTYLQGTUPQ-PMPSAXMXSA-N |
Isomeric SMILES |
B([C@H](CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N)(O)O |
SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
Canonical SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
synonyms |
H-Phe-Pro-boroArg-OH phenylalanyl-prolyl-boroarginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



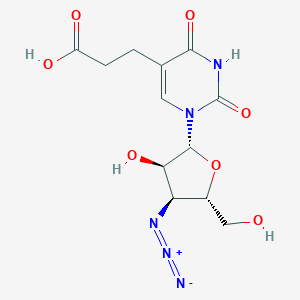
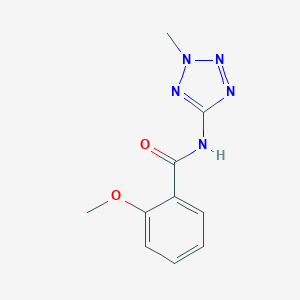
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
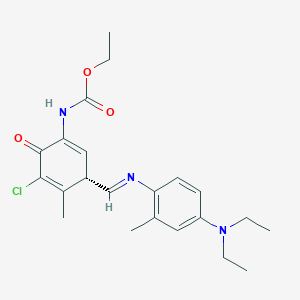
![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)
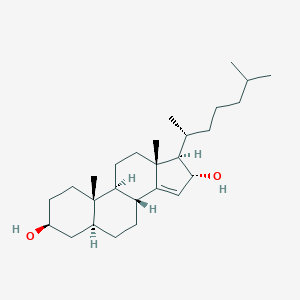
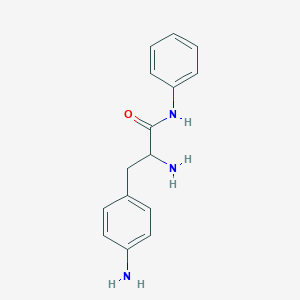
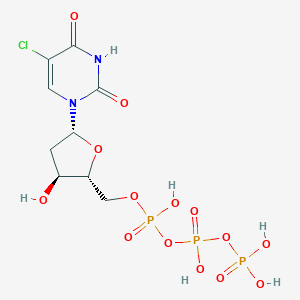
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)
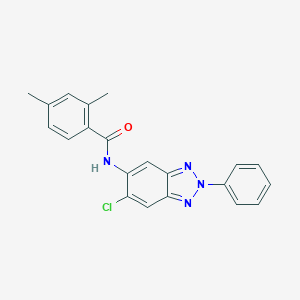
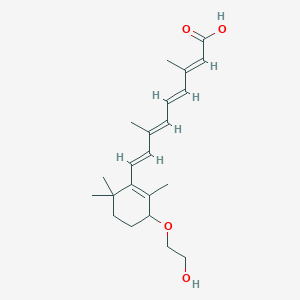
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
